molecular formula C16H14Cl2N4S B12154500 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12154500
M. Wt: 365.3 g/mol
InChI Key: GYNRFHMWXFYFGD-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell wall synthesis in microbes, leading to antimicrobial effects.

    Pathways: It may inhibit key signaling pathways in cancer cells, resulting in reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

Molecular Formula

C16H14Cl2N4S

Molecular Weight

365.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4S/c1-10-2-4-11(5-3-10)15-20-21-16(22(15)19)23-9-12-6-7-13(17)8-14(12)18/h2-8H,9,19H2,1H3

InChI Key

GYNRFHMWXFYFGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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